Losartan Potassium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4.70e-03 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Hypertension:

Cozaar, the brand name for Losartan Potassium, is extensively studied and used in scientific research for its primary indication: hypertension (high blood pressure). Numerous clinical trials have established its efficacy in lowering blood pressure, both as monotherapy (single drug therapy) and in combination with other medications [].

Cardiac and Renal Protection:

Beyond its antihypertensive effects, research explores Cozaar's potential benefits in protecting the heart and kidneys. Studies like ELITE II demonstrate its effectiveness in improving heart failure outcomes and quality of life, comparable to other established drugs like captopril []. Additionally, research investigates the use of Cozaar for renal protection in diabetic patients with proteinuria (excess protein in urine) [].

Other Areas of Investigation:

Scientific research is ongoing to explore the potential applications of Cozaar in various other areas. These include:

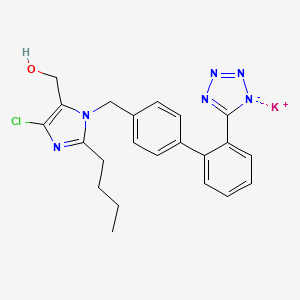

Losartan Potassium is an antihypertensive medication primarily used to manage high blood pressure and protect kidney function in diabetic patients. It is chemically identified as 2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-ylmethanol monopotassium salt, with the empirical formula C22H23ClN6O and a molecular weight of approximately 422.9 g/mol . Losartan functions as an angiotensin II receptor antagonist, specifically targeting the AT1 receptor, thereby inhibiting the vasoconstrictive effects of angiotensin II, which helps to lower blood pressure and reduce cardiovascular risks .

Losartan's primary mechanism of action involves blocking the binding of angiotensin II to its receptor (AT1) in blood vessels []. Angiotensin II is a potent vasoconstrictor, meaning it causes blood vessels to narrow. By blocking its interaction with the receptor, Losartan prevents this narrowing, leading to relaxation of blood vessels and a subsequent decrease in blood pressure [].

Physical and Chemical Properties

Losartan is generally well-tolerated, but some side effects can occur, including dizziness, fatigue, and headache []. In rare cases, more severe side effects like angioedema (swelling of the face, lips, tongue) have been reported []. Losartan can also interact with other medications, so it's crucial to inform your doctor about all medications you are taking before starting treatment.

Data on Toxicity:

- Oral median lethal dose (LD50) in rats: >2000 mg/kg

Losartan undergoes significant first-pass metabolism upon oral administration, primarily by cytochrome P450 enzymes CYP2C9 and CYP3A4. This metabolic process converts losartan into its active metabolite, EXP3174, which is 10 to 40 times more potent in blocking AT1 receptors than losartan itself . The primary reactions involved include:

- Hydroxylation: Conversion of the hydroxymethyl group on the imidazole ring to form the active metabolite.

- Glucuronidation: Formation of various inactive metabolites that are excreted via urine and feces.

Losartan's primary biological activity is its role as a non-competitive antagonist of the AT1 receptor. By blocking this receptor, losartan prevents angiotensin II from inducing vasoconstriction and promoting sodium retention by the kidneys. This mechanism leads to:

- Vasodilation: Relaxation of blood vessels, lowering blood pressure.

- Diuresis: Increased urine output due to reduced sodium reabsorption.

- Reduced Risk of Cardiac Events: Lowering blood pressure decreases the risk of heart attack, stroke, and kidney damage associated with hypertension .

The synthesis of Losartan Potassium involves several key steps:

- Formation of the Imidazole Ring: The initial step includes synthesizing the imidazole core through cyclization reactions.

- Addition of the Tetrazole Group: The incorporation of a tetrazole moiety serves as a bioisostere for carboxylic acid groups, enhancing bioavailability.

- Salt Formation: The final step involves neutralizing the compound with potassium hydroxide to form Losartan Potassium .

Losartan is primarily used for:

- Hypertension Management: Reducing high blood pressure.

- Heart Failure Treatment: Improving outcomes in patients with heart failure.

- Diabetic Nephropathy Protection: Slowing progression in patients with diabetes.

- Left Ventricular Hypertrophy Reduction: Decreasing heart muscle thickening due to high blood pressure .

Losartan can interact with various medications and substances, leading to potential adverse effects:

- Potassium Supplements: Concurrent use can increase the risk of hyperkalemia (high potassium levels) due to losartan's potassium-sparing effects.

- Diuretics: Combining with diuretics may enhance hypotensive effects, leading to low blood pressure.

- Lithium: Co-administration can increase lithium levels, necessitating careful monitoring .

Losartan belongs to a class of medications known as angiotensin II receptor blockers (ARBs). Here are some similar compounds along with a comparison highlighting Losartan's uniqueness:

| Compound | Unique Features |

|---|---|

| Irbesartan | Similar mechanism but has a longer half-life; used for hypertension and nephropathy. |

| Candesartan | Known for its potent effects on blood pressure; also used in heart failure management. |

| Valsartan | Commonly prescribed for hypertension; has fewer interactions with other medications compared to Losartan. |

Losartan is unique due to its specific structural features, including the tetrazole group that replaces traditional carboxylic acid functionalities, enhancing its pharmacological profile while maintaining efficacy in blocking AT1 receptors .

Industrial Synthesis Protocols

Trityl Losartan Intermediate Route

The trityl losartan intermediate route represents a cornerstone methodology in the industrial production of losartan potassium, providing a reliable pathway that has been extensively optimized for large-scale manufacturing [4]. This synthetic approach utilizes the trityl protecting group to shield the tetrazole moiety during critical coupling reactions, enabling high selectivity and yield in subsequent transformations [5].

The synthesis begins with the preparation of the trityl-protected tetrazole intermediate through a carefully controlled process [6]. The trityl chloride is added to a mixture of 5-phenyltetrazole and triethylamine at temperatures maintained between 30-35°C to ensure complete dissolution of substrates while preventing decomposition [16]. This tritylation step is crucial as it provides the necessary protection for the tetrazole ring during subsequent coupling reactions [5].

Following tritylation, the protected intermediate undergoes a sophisticated coupling reaction with the imidazole component [7]. The reaction conditions are optimized to achieve greater than 99% conversion of the starting materials, with typical reaction times ranging from 3-6 hours at reflux temperatures around 80°C [16]. The process demonstrates remarkable efficiency, with reported yields consistently exceeding 93% for the penultimate intermediate formation [16].

A critical innovation in this pathway involves the development of novel palladium removal techniques [16]. The addition of tributylphosphine at 10 mol% to the organic layer after aqueous extraction serves to stabilize palladium in solution, reducing residual palladium content to less than 50 parts per million in the final trityl losartan product [16]. This advancement addresses a significant challenge in pharmaceutical manufacturing where metal contamination must be strictly controlled [16].

The deprotection of trityl losartan represents the final transformation in this synthetic sequence [5]. The substrate is treated with 0.7 molar sulfuric acid in a 50:50 mixture of acetonitrile and water, resulting in the formation of a trityl alcohol slurry within 1.5 hours [16]. The spent protecting group is efficiently removed through addition to aqueous sodium hydroxide, which solubilizes the trityl alcohol and facilitates product isolation [16].

| Reaction Parameter | Optimized Conditions | Typical Yield (%) |

|---|---|---|

| Tritylation Temperature | 30-35°C | 95-98 |

| Coupling Reaction Time | 3-6 hours | 93-95 |

| Deprotection Temperature | Room temperature | 88-92 |

| Overall Process Yield | - | 85-90 |

Potassium Tert-Butoxide Mediated Final Step Optimization

The implementation of potassium tert-butoxide as a reagent in the final synthetic step has revolutionized the production efficiency of losartan potassium [4] [10]. This approach offers significant advantages over traditional methodologies, particularly in terms of reaction selectivity and operational simplicity [10].

Potassium tert-butoxide demonstrates exceptional effectiveness when employed in tetrahydrofuran as the reaction solvent [4]. The reaction proceeds through a carefully controlled process where trityl losartan is treated with approximately equimolar quantities of potassium tert-butoxide in methanol [10]. The reaction mixture is maintained at reflux conditions for optimal conversion, with reaction completion typically monitored using thin-layer chromatography [10].

The optimization of reaction conditions has revealed critical parameters that significantly influence product quality and yield [10]. Temperature control proves essential, with the reaction mass concentrated to approximately 50% followed by cooling to -5°C to facilitate product crystallization [10]. This thermal management strategy ensures consistent crystal formation and minimizes the formation of undesired polymorphic forms [10].

Solvent selection and handling represent crucial aspects of this optimized process [10]. The use of tetrahydrofuran for the final crystallization step has been shown to produce losartan potassium in the desired polymorphic Form I [10]. The reaction mass is stripped of methanol using tetrahydrofuran, with the mixture maintained in this solvent for approximately 12 hours at 25-30°C before final cooling and filtration [10].

An alternative approach utilizing potassium tert-butoxide in solution form addresses the practical challenges associated with handling the hygroscopic and air-sensitive solid reagent [10]. Solutions of potassium tert-butoxide in tertiary butanol or isopropyl alcohol provide enhanced safety and operational convenience while maintaining reaction efficiency [10]. This modification enables large-scale operations without the risks associated with airborne powder handling [10].

The reaction mechanism involves the nucleophilic attack of the tert-butoxide anion on the trityl protecting group, leading to simultaneous deprotection and salt formation [10]. The by-product triphenylmethyl tert-butyl ether is easily separated from the desired losartan potassium product through the optimized workup procedure [10].

| Process Parameter | Standard Conditions | Optimized Conditions | Yield Improvement (%) |

|---|---|---|---|

| Reaction Temperature | Reflux | Controlled reflux with cooling | 5-8 |

| Reagent Form | Solid KOtBu | Solution in t-BuOH | 3-5 |

| Crystallization Solvent | Methanol | Tetrahydrofuran | 10-15 |

| Processing Time | 15-18 hours | 12-14 hours | Time reduction |

Green Chemistry Approaches

Solvent Selection for Sustainable Production

The pharmaceutical industry's commitment to environmental sustainability has driven significant innovations in solvent selection for losartan potassium synthesis [11] [13]. Green chemistry principles emphasize the reduction of hazardous substances and the implementation of environmentally benign alternatives throughout the manufacturing process [11].

Water has emerged as a revolutionary green solvent option for specific applications in losartan synthesis and analysis [13]. Research has demonstrated the successful implementation of water as an extraction solvent in headspace single-drop microextraction techniques for quality control applications [13]. This approach eliminates the need for traditional organic solvents while maintaining analytical precision and accuracy [13].

The selection of toluene as a primary reaction medium represents a significant advancement in sustainable synthesis protocols [1] [20]. Unlike traditional chlorinated solvents, toluene offers reduced environmental impact while maintaining excellent reaction efficiency [20]. The biphasic reaction system utilizing toluene and water has been optimized to achieve high selectivity in product formation, reducing unwanted isomer formation to below 5% [20].

Alcohol-based solvent systems have been extensively evaluated for their green chemistry potential [34]. Methanol and isopropyl alcohol demonstrate excellent performance in salt formation reactions while offering superior environmental profiles compared to more hazardous alternatives [34]. The azeotropic removal of water using these alcohols provides an efficient method for product isolation without the need for additional purification steps [34].

The implementation of tetrahydrofuran in crystallization processes exemplifies the balance between environmental considerations and product quality requirements [10]. While tetrahydrofuran requires careful handling, its use in the final crystallization step ensures the formation of the desired polymorphic form while minimizing overall solvent consumption [10].

| Solvent Category | Traditional Choice | Green Alternative | Environmental Benefit |

|---|---|---|---|

| Reaction Medium | Dichloromethane | Toluene | Reduced toxicity |

| Crystallization | Mixed organics | Tetrahydrofuran | Single solvent system |

| Extraction | Chloroform | Water-based systems | Elimination of halogenated solvents |

| Salt Formation | Multiple alcohols | Optimized methanol/isopropanol | Reduced solvent variety |

Catalytic Efficiency Improvements

The advancement of catalytic systems in losartan potassium synthesis has yielded substantial improvements in both reaction efficiency and environmental sustainability [11] [16] [21]. Modern catalytic approaches focus on maximizing turnover numbers while minimizing catalyst loading and associated waste generation [21].

Palladium-catalyzed coupling reactions have undergone significant optimization through the development of supported catalyst systems [21]. Molecular sieves-supported palladium catalysts provide an efficient methodology for coupling reactions while offering excellent recyclability characteristics [21]. These heterogeneous catalysts can be recovered and reused for multiple reaction cycles without significant loss of activity [21].

The implementation of green palladium nanoparticles represents a cutting-edge approach to sustainable synthesis [11]. These nanoparticle catalysts demonstrate enhanced activity compared to traditional palladium sources while requiring lower metal loadings [11]. The synthesis utilizes environmentally friendly reducing agents and stabilizing ligands, further contributing to the overall green chemistry profile [11].

Phase transfer catalysis has emerged as a powerful tool for improving reaction efficiency while reducing environmental impact [20]. Tetrabutylammonium bromide, employed at optimized concentrations of approximately 2 mol%, facilitates efficient biphasic reactions while minimizing the need for homogeneous organic phases [20]. This approach enables the use of water as a co-solvent, significantly reducing the overall organic solvent requirement [20].

Catalytic optimization extends to the tetrazole formation step, where innovative azide-based methodologies have been developed [1] [20]. The reaction of inorganic azides with amine salts in aromatic hydrocarbon solvents produces hydrogen azide salts that react efficiently with nitrile intermediates [20]. This process eliminates the need for organometallic compounds while ensuring high efficiency and simplified workup procedures [20].

Recent developments in bio-catalysis offer promising alternatives for specific synthetic transformations [22]. Enzyme-catalyzed reactions operate under milder conditions and generate fewer toxic byproducts compared to traditional chemical methods [22]. While still in development for losartan synthesis, bio-catalytic approaches show potential for future implementation in sustainable manufacturing processes [22].

| Catalyst Type | Loading (mol%) | Turnover Number | Recyclability | Environmental Advantage |

|---|---|---|---|---|

| Homogeneous Pd | 5-10 | 20-50 | Limited | Standard efficiency |

| Supported Pd | 2-5 | 100-200 | Excellent | Reduced metal waste |

| Pd Nanoparticles | 1-3 | 200-500 | Good | Minimal metal loading |

| Phase Transfer | 2 | 50-100 | Moderate | Reduced organic solvents |

Purity

Quantity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Decomposition

Application

Appearance

Brife Desc

Melting Point

183.5-184.5 °C

183.5 - 184.5 °C

UNII

Related CAS

GHS Hazard Statements

H302 (40%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (35.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (32.9%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (16.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H360 (47.1%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (50.32%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (31.61%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H373 (25.16%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Cozarr is indicated for the treatment of hypertension. It may be used alone or in combination with other antihypertensive agents, including diuretics. /Included in US product label/

Cozarr is indicated to reduce the risk of stroke in patients with hypertension and left ventricular hypertrophy, but there is evidence that this benefit does not apply to Black patients. /Included in US product label/

Cozaar is indicated for the treatment of diabetic nephropathy with an elevated serum creatinine and proteinuria (urinary albumin to creatinine ratio =300 mg/g) in patients with type 2 diabetes and a history of hypertension. In this population, Cozaar reduces the rate of progression of nephropathy as measured by the occurrence of doubling of serum creatinine or end stage renal disease (need for dialysis or renal transplantation). /Included in US product label/

For more Therapeutic Uses (Complete) data for Losartan (6 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

B03 - Antianemic preparations

B03X - Other antianemic preparations

B03XA - Other antianemic preparations

B03XA01 - Erythropoietin

Mechanism of Action

Angiotensin II (formed from angiotensin I in a reaction catalyzed by angiotensin converting enzyme (ACE, kininase II)), is a potent vasoconstrictor, the primary vasoactive hormone of the renin-angiotensin system and an important component in the pathophysiology of hypertension. It also stimulates aldosterone secretion by the adrenal cortex. Losartan and its principal active metabolite block the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues, (e.g., vascular smooth muscle, adrenal gland). There is also an AT2 receptor found in many tissues but it is not known to be associated with cardiovascular homeostasis. Both losartan and its principal active metabolite do not exhibit any partial agonist activity at the AT1 receptor and have much greater affinity (about 1000-fold) for the AT1 receptor than for the AT2 receptor. In vitro binding studies indicate that losartan is a reversible, competitive inhibitor of the AT1 receptor. The active metabolite is 10 to 40 times more potent by weight than losartan and appears to be a reversible, non-competitive inhibitor of the AT1 receptor. Neither losartan nor its active metabolite inhibits ACE (kininase II, the enzyme that converts angiotensin I to angiotensin II and degrades bradykinin); nor do they bind to or block other hormone receptors or ion channels known to be important in cardiovascular regulation.

We investigated the effects of angiotensin II (Ang II) type 1 receptor blockade with losartan on the renin-angiotensin-aldosterone system in hypertensive patients (supine diastolic blood pressure, 95 to 110 mm Hg). Qualifying patients (n = 51) were allocated to placebo, 25 or 100 mg losartan, or 20 mg enalapril. Blood pressure, plasma drug concentrations, and renin-angiotensin-aldosterone system mediators were measured on 4 inpatient days: end of placebo run-in, after first dose, and 2 and 6 weeks of treatment. Plasma drug concentrations were similar after the first and last doses of losartan. At 6 weeks, 100 mg losartan and 20 mg enalapril showed comparable antihypertensive activity. Four hours after dosing, compared with the run-in day, 100 mg losartan increased plasma renin activity 1.7-fold and Ang II 2.5-fold, whereas enalapril increased plasma renin activity 2.8-fold and decreased Ang II 77%. Both drugs decreased plasma aldosterone concentration. For losartan, plasma renin activity and Ang II increases were greater at 2 than at 6 weeks. Effects of losartan were dose related. After the last dose of losartan, plasma renin activity and Ang II changes were similar to placebo changes by 36 hours. These results indicate that long-term blockade of the feedback Ang II receptor in hypertensive patients produces modest increases of plasma renin activity and Ang II that do not appear to affect the antihypertensive response to the antagonist. /Salt not specified/

IL-1beta is a potent proinflammatory, pro-fibrogenetic and pro-athrosclerosis cytokine which has been shown to play an important role in an expanding number of noninfectious, chronic inflammatory conditions including cardiovascular disease, renal fibrosis, rheumatoid arthritis and even type 2 diabetes. Losartan is an angiotensin II receptor antagonist widely used for the treatment of hypertension, diabetic nephropathy and congestive heart failure. In this study, we attempted to clarify whether losartan has an inhibitory effect on IL-1beta. To further elucidate the molecular mechanism underlying the anti-IL-1beta property of losartan, we studied the LPS+ATP-induced activation of NALP3 inflammasome which controls the muturation and secretion of IL-1beta. LPS and ATP were used to stimulate the release of IL-1beta from thioglycollate-elicited macrophages from BALB/c mice. The production of IL-1beta was evaluated by ELISA assay and NALP3, caspase-1, IL-beta mRNA levels were determined by reverse transcription-polymerase chain reaction. In cultured thioglycollate-elicited macrophages, we observed that LPS + ATP greatly enhanced IL-1 beta secretion (6938.00 +/- 83.45; P < 0.05) and the mRNA levels of NALP3, caspase-1 which are two main components of NALP3 inflammasome (60.88 +/- 8.28; 1.31 +/- 0.04, P < 0.05 for both). The macrophages co-cultured with losartan showed low production of IL-1beta (3907.50 +/- 143.61; P < 0.05) and low production of NALP3, caspase-1mRNA (29.82 +/- 6.92; 1.12 +/- 0.05, P < 0.05 for both). Losartan did not reduce IL-1beta mRNA(P > 0.05). Our results show that the NALP3 inflammasome is up-regulated and activated in the mouse macrophage in response to LPS + ATP stimulation. Losartan is able to suppress the LPS + ATP-induced production of IL-1beta protein. In addition, this effectmay be partially mediated by suppressing NALP3 inflammasome activation.

The present study aimed to investigate the molecular pharmacodynamic mechanisms of losartan used in the treatment of hypertension. A total of 12 spontaneously hypertensive rats (SHR) were divided randomly into an SHR group treated with saline and LOS group treated with losartan. Six Wistar-kyoto rats (WKY) were enrolled as the WKY group with saline in the study. The LOS group received 30 mg/kg/day losartan by intragastric injection, while the SHR and WKY were fed the same volume of saline. The dosage was modulated according to the weekly weight. Changes in blood pressure were measured by the indirect tail cuff method. Angiotensin (Ang) II production in the plasma and renal tissue was measured by an immunoradiometric method. Na+/H+ exchanger (NHE)3 and serum and glucocorticoid-inducible kinase (SGK)1 were assessed by quantitative polymerase chain reaction (qPCR) and western blot analysis. When compared with the WKY group, the blood pressure of the SHR and LOS groups were higher prior to treatment with losartan. Following two weeks, blood pressure was reduced and the trend continued to decrease over the following six weeks. The plasma and renal tissue levels of Ang II in the SHR and LOS groups were significantly higher than those in the WKY group. NHE3 and SGK1 were increased at the mRNA and protein level in the SHR group, and losartan reduced the expression of both of them. The results suggested that in hypertensive rats, the circular and tissue renin angiotensin systems were activated, and the increased Ang II stimulated the expression of NHE3 and SGK1, which was reduced by losartan. Therefore, the effects of losartan in hypertension may be associated with the Ang II-SGK1-NHE3 of intra-renal tissue.

For more Mechanism of Action (Complete) data for Losartan (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Rhodopsin family

Angiotensin

AGTR1 [HSA:185] [KO:K04166]

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

124750-99-8

Absorption Distribution and Excretion

A single oral dose of losartan leads to 4% recovery in the urine as unchanged losartan, 6% in the urine as the active metabolite. Oral radiolabelled losartan is 35% recovered in urine and 60% in feces. Intravenous radiolabelled losartan is 45% recovered in urine and 50% in feces.

The volume of distribution of losartan is 34.4±17.9L and 10.3±1.1L for the active metabolite (E-3174).

Losartan has a total plasma clearance of 600mL/min and a renal clearance of 75mL/min. E-3174, the active metabolite, has a total plasma clearance of 50mL/min and a renal clearance of 25mL/min.

It is not known whether losartan is excreted in human milk, but significant levels of losartan and its active metabolite were shown to be present in rat milk.

Following oral administration, losartan is well absorbed (based on absorption of radiolabeled losartan) and undergoes substantial first-pass metabolism; the systemic bioavailability of losartan is approximately 33%. About 14% of an orally-administered dose of losartan is converted to the active metabolite. Mean peak concentrations of losartan and its active metabolite are reached in 1 hour and in 3-4 hours, respectively. While maximum plasma concentrations of losartan and its active metabolite are approximately equal, the AUC of the metabolite is about 4 times as great as that of losartan. A meal slows absorption of losartan and decreases its Cmax but has only minor effects on losartan AUC or on the AUC of the metabolite (about 10% decreased).

Studies in rats indicate that losartan crosses the blood-brain barrier poorly, if at all.

Both losartan and its active metabolite are highly bound to plasma proteins, primarily albumin, with plasma free fractions of 1.3% and 0.2%, respectively. Plasma protein binding is constant over the concentration range achieved with recommended doses.

For more Absorption, Distribution and Excretion (Complete) data for Losartan (8 total), please visit the HSDB record page.

Metabolism Metabolites

Losartan is an orally active agent that undergoes substantial first-pass metabolism by cytochrome P450 enzymes. It is converted, in part, to an active carboxylic acid metabolite that is responsible for most of the angiotensin II receptor antagonism that follows losartan treatment. Losartan metabolites have been identified in human plasma and urine. In addition to the active carboxylic acid metabolite, several inactive metabolites are formed. Following oral and intravenous administration of (14)C-labeled losartan potassium, circulating plasma radioactivity is primarily attributed to losartan and its active metabolite. In vitro studies indicate that cytochrome P450 2C9 and 3A4 are involved in the biotransformation of losartan to its metabolites. Minimal conversion of losartan to the active metabolite (less than 1% of the dose compared to 14% of the dose in normal subjects) was seen in about one percent of individuals studied.

Losartan has known human metabolites that include Losartan carboxylic acid and 2-[5-[2-[4-[[2-butyl-5-chloro-4-(hydroxymethyl)-1H-imidazol-3-ium-3-yl]methyl]phenyl]phenyl]-1,5-dihydrotetrazol-2-yl]-6-(dihydroxymethyl)oxane-3,4,5-triol.

Associated Chemicals

Wikipedia

Metanephrine

Drug Warnings

Use of drugs that act on the renin-angiotensin system during the second and third trimesters of pregnancy reduces renal function and increases fetal and neonatal morbidity and death. Resulting oligohydramnios can be associated with fetal lung hypoplasia and skeletal deformations. Potential neonatal adverse effects include skull hypoplasia, anuria, hypotension, renal failure, and death. When pregnancy is detected, discontinue Cozaar as soon as possible. These adverse outcomes are usually associated with the use of these drugs in the second and third trimester of pregnancy. Most epidemiologic studies examining fetal abnormalities after exposure to antihypertensive use in the first trimester have not distinguished drugs affecting the renin-angiotensin system from other antihypertensive agents. Appropriate management of maternal hypertension during pregnancy is important to optimize outcomes for both mother and fetus. In the unusual case that there is no appropriate alternative to therapy with drugs affecting the renin-angiotensin system for a particular patient, apprise the mother of the potential risk to the fetus. Perform serial ultrasound examinations to assess the intra-amniotic environment. If oligohydramnios is observed, discontinue Cozaar, unless it is considered life-saving for the mother. Fetal testing may be appropriate, based on the week of pregnancy. Patients and physicians should be aware, however, that oligohydramnios may not appear until after the fetus has sustained irreversible injury.

Neonates with a history of in utero exposure to Cozaar If oliguria or hypotension occurs, direct attention toward support of blood pressure and renal perfusion. Exchange transfusions or dialysis may be required as a means of reversing hypotension and/or substituting for disordered renal function.

FDA Pregnancy Risk Category: D /POSITIVE EVIDENCE OF RISK. Studies in humans, or investigational or post-marketing data, have demonstrated fetal risk. Nevertheless, potential benefits from the use of the drug may outweigh the potential risk. For example, the drug may be acceptable if needed in a life-threatening situation or serious disease for which safer drugs cannot be used or are ineffective./

For more Drug Warnings (Complete) data for Losartan (21 total), please visit the HSDB record page.

Biological Half Life

The terminal half-life of losartan is about 2 hours and of the metabolite is about 6-9 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

General Manufacturing Information

The main ingredient in the drug Hyzaar ... (tablets) /Losartan potassium - hydrochlorothiazide/

Clinical Laboratory Methods

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Moisture sensitive.

Interactions

NSAIDs are known to attenuate the effects of some antihypertensive medications ... A multicenter study assessing the effect of indomethacin on the antihypertensive effects of losartan and captopril /was conducted/. After 4 weeks of placebo washout, hypertensive patients received 6 weeks of active antihypertensive therapy with ... 50 mg losartan once daily (n=111) ... This was followed by 1 week of concomitant therapy with indomethacin (75 mg daily). The primary outcome measure was the change in mean 24-hour ambulatory diastolic blood pressure after the addition of indomethacin. ... Losartan significantly lowered ambulatory diastolic blood pressure (losartan -5.3 mm Hg, P:<0.001 ...) after 6 weeks of therapy. Indomethacin significantly attenuated the 24-hour ambulatory diastolic blood pressure for ... losartan (2.2 mm Hg, P:<0.05) ... Changes in daytime diastolic blood pressure (7:00 AM to 11:00 PM) were similar to the 24-hour response in both groups. Nighttime diastolic blood pressure (11:01 PM to 6:59 AM) ... with losartan was unaffected (0.4 mm Hg). Thus, concurrent treatment with indomethacin similarly attenuates the 24-hour antihypertensive response to losartan ... /Salt not specified/

Potential pharmacologic interaction (attenuated hypotensive effects) when angiotensin II receptor antagonists are used concomitantly with nonsteroidal anti-inflammatory agents (NSAIAs), including selective cyclooxygenase-2 (COX-2) inhibitors. Possible deterioration of renal function in geriatric, volume-depleted (including those receiving concomitant diuretic therapy), or renally impaired patients; renal function should be monitored periodically in patients receiving concomitant therapy with losartan and an NSAIA, including selective COX-2 inhibitors.

Decreased plasma concentrations of losartan and its active metabolite observed when losartan potassium is used concomitantly with rifampin.

For more Interactions (Complete) data for Losartan (20 total), please visit the HSDB record page.